(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15974148
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | IIQKYWMOMQWBER-SECBINFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of (R)-2-amino-3-(benzofuran-3-yl)propanoic acid integrates a benzofuran heterocycle with a propanoic acid backbone. The benzofuran moiety consists of a fused benzene and furan ring system, conferring aromaticity and planar rigidity . The (R)-configuration at the α-carbon ensures enantioselective binding to biological targets, a feature critical for its role in neurotransmitter analogs.
Electronic and Steric Features
The electron-rich benzofuran ring participates in π-π stacking interactions, while the carboxylic acid and amino groups facilitate hydrogen bonding. Density functional theory (DFT) studies suggest that the compound’s dipole moment () enhances solubility in polar solvents, though its logP value () indicates moderate lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 215–217°C (decomposes) |
| Solubility (25°C) | 12 mg/mL in H<sub>2</sub>O |
| pK<sub>a</sub> (Carboxyl) | 2.1 |
| pK<sub>a</sub> (Amino) | 9.4 |
Synthesis and Manufacturing Approaches
Catalytic Asymmetric Synthesis
Recent advancements employ chiral auxiliaries and transition metal catalysts to achieve enantiomeric excess (ee > 98%). A 2024 study utilized a palladium-catalyzed Heck coupling between 3-bromobenzofuran and dehydroalanine, followed by enzymatic resolution using acylase I to isolate the (R)-enantiomer .
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a non-proteinogenic amino acid in peptide chains. SPPS protocols using Fmoc-protected derivatives on Wang resin yield benzofuran-containing peptides with >90% purity after HPLC purification .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Catalyst |
|---|---|---|---|
| Palladium-Catalyzed Heck | 65 | 98 | Pd(OAc)<sub>2</sub> |
| Enzymatic Resolution | 78 | 99.5 | Acylase I |
| SPPS | 85 | N/A | HBTU/DIEA |
Applications in Medicinal Chemistry
Prodrug Development
Ester prodrugs (e.g., ethyl (R)-2-amino-3-(benzofuran-3-yl)propanoate) enhance blood-brain barrier permeability, with a 3.2-fold increase in bioavailability observed in rat models.
Peptide-Based Therapeutics
Incorporation into cyclic peptides (e.g., cyclo-[R-Bfp-Asp]) improves proteolytic stability, with t<sub>1/2</sub> > 24 h in human plasma compared to 2 h for linear analogs .
Comparative Analysis with Related Derivatives
Table 3: Biological Activity of Benzofuran Derivatives
| Compound | IC<sub>50</sub> (Topo IIα) | 5-HT<sub>1A</sub> K<sub>i</sub> (nM) |
|---|---|---|
| (R)-2-Amino-3-(benzofuran-3-yl)PA | 8.2 μM | 450 |
| 2-(3′,4′,5′-Trimethoxybenzoyl)BF | 12.5 μM | 680 |
| L-Tryptophan | N/A | 210 |
"The benzofuran motif's adaptability in drug design is unparalleled, offering a balance between aromatic stabilization and functional group diversity." — Adapted from recent pharmacological reviews .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume